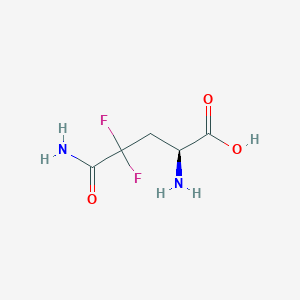
4,4-Difluoroglutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoroglutamine is a fluorinated derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoroglutamine typically involves the use of Garner’s aldehyde and fluoro-Reformatsky chemistry. The serine-derived Garner aldehyde is converted into a 4,4-difluoroamino acid building block via a fluoro-Reformatsky reaction with ethyl bromodifluoroacetate . This method allows for the production of optically active fluorinated synthetic building blocks, which are of general utility in organo-fluorine chemistry .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step synthesis processes that are scalable for larger production. The use of fluoro-Reformatsky reactions and other fluorination techniques are likely employed in industrial settings to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoroglutamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Fluoro-Reformatsky Reaction: Utilizes ethyl bromodifluoroacetate as a reagent.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
4,4-Difluoroglutamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorinated peptides and amino acids.
Biology: Investigated for its role in enzyme-substrate interactions, particularly with γ-glutamyl hydrolase.
Industry: Utilized in the production of fluorinated compounds that have specific industrial applications.
Wirkmechanismus
The mechanism of action of 4,4-Difluoroglutamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and specificity towards enzymes and receptors. For instance, it has been shown to be a substrate for γ-glutamyl hydrolase, where it is hydrolyzed at a slower rate compared to non-fluorinated analogs . This slower hydrolysis rate can be attributed to the presence of fluorine atoms, which alter the compound’s electronic and steric properties.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoroglutamine
- 4-Bromoglutamine
- 4,4-Difluoroglutamic Acid
Comparison: 4,4-Difluoroglutamine is unique due to the presence of two fluorine atoms at the 4-position of the glutamine molecule. This dual fluorination significantly alters its chemical and biological properties compared to its mono-fluorinated or brominated counterparts.
Eigenschaften
CAS-Nummer |
401915-19-3 |
|---|---|
Molekularformel |
C5H8F2N2O3 |
Molekulargewicht |
182.13 g/mol |
IUPAC-Name |
(2S)-2,5-diamino-4,4-difluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H8F2N2O3/c6-5(7,4(9)12)1-2(8)3(10)11/h2H,1,8H2,(H2,9,12)(H,10,11)/t2-/m0/s1 |
InChI-Schlüssel |
GFRKSCVVDVJWRU-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(C(=O)N)(F)F |
Kanonische SMILES |
C(C(C(=O)O)N)C(C(=O)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


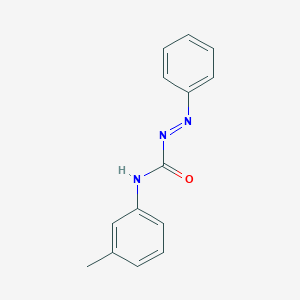
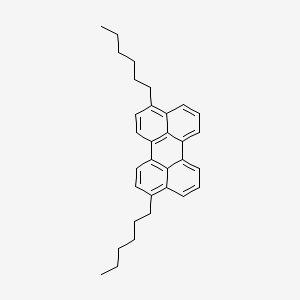
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
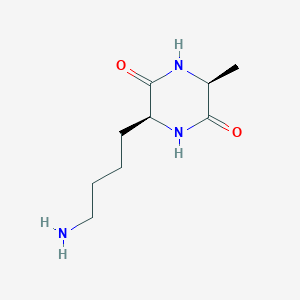

![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
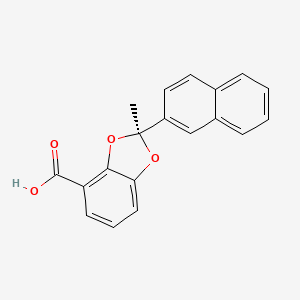
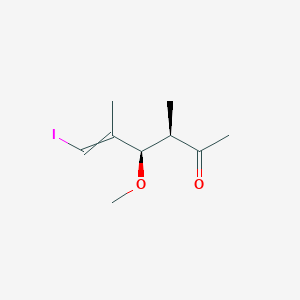
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)



![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)
